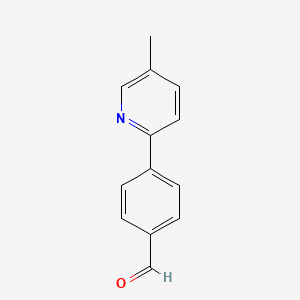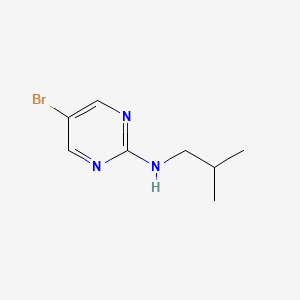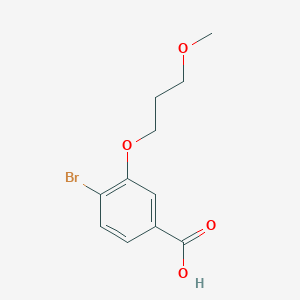![molecular formula C16H26ClNO B1397525 4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-25-8](/img/structure/B1397525.png)
4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
- Final Derivatives Formation : The obtained intermediate compounds are then treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular formula of 4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is C₁₆H₂₅NO₃Cl with a molecular weight of approximately 283.83 g/mol . The compound’s structure includes a piperidine ring appended with an isopropylphenoxyethyl group.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity :
- Piperidine derivatives, including compounds similar to 4-[2-(4-Isopropylphenoxy)ethyl]piperidine, have been evaluated for their anti-acetylcholinesterase (anti-AChE) activities. Studies have found that certain substitutions on the piperidine ring can substantially increase anti-AChE activity, making these compounds potential candidates for antidementia agents (Sugimoto et al., 1990).
Antimicrobial Activities :
- Research on piperidine derivatives also extends to their antimicrobial potential. A study synthesized and characterized a piperidine derivative, assessing its efficacy against various microbial strains, including E. coli and Staphylococcus aureus, showing moderate antimicrobial activities (Ovonramwen et al., 2019).
Synthesis and Applications in Chemistry :
- Piperidine derivatives are also valuable in synthetic chemistry. For example, research on the synthesis of different piperidine-based compounds has been conducted, highlighting their potential applications in creating various chemical intermediates and compounds (Zheng Rui, 2010).
Cytotoxic and Anticancer Agents :
- Certain piperidine derivatives have been found to display significant cytotoxicity towards various cell lines, suggesting their potential as novel classes of cytotoxic and anticancer agents. This research area explores the structural relationships and effectiveness of these compounds against cancer cells (Dimmock et al., 1998).
Pharmacological Studies :
- Additionally, piperidine compounds have been studied for their pharmacological effects, including their potential in treating conditions like obesity and hypertension, and as antitussive agents. These studies focus on their physiological impacts and therapeutic potentials (Massicot et al., 1985; Takai et al., 1986).
Wirkmechanismus
Icaridin (another name for this compound) is expected to stimulate the sensory hairs on the antennae of insects. It may interact with odorant receptors (ORs) and ionotropic receptors (IR), disrupting their ability to detect host cues . Additionally, icaridin may bind to odorant binding protein 1 (AgamOBP1) .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-(4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)15-3-5-16(6-4-15)18-12-9-14-7-10-17-11-8-14;/h3-6,13-14,17H,7-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSIQNVOYUCIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-25-8 | |
| Record name | Piperidine, 4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1397462.png)
amine](/img/structure/B1397464.png)
![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol](/img/structure/B1397465.png)
